5-Ethynyl-dUTP 98 %, 100 mM in water

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

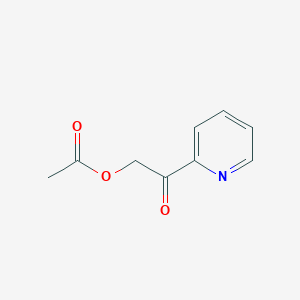

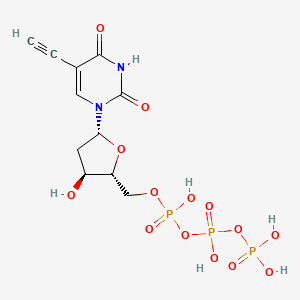

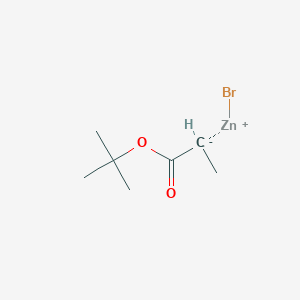

5-Ethynyl-dUTP (5-EdUTP) is a synthetic nucleotide that is incorporated into DNA by PCR to produce ethynyl-functionalized DNA . It is supplied in water at a concentration of 100 mM . .

Molecular Structure Analysis

The molecular formula of 5-Ethynyl-dUTP is C11H15N2O14P3 . It has a molecular weight of 492.16 g/mol .Chemical Reactions Analysis

5-Ethynyl-dUTP is incorporated into DNA by Primer Extension with family A polymerase Taq and family B polymerases . This results in the production of ethynyl-functionalized DNA .Physical And Chemical Properties Analysis

5-Ethynyl-dUTP is a colorless to slightly yellow solution in water . It has a concentration of 100 mM - 110 mM and a pH of 7.5 ±0.5 . Its spectroscopic properties include a maximum wavelength (λ max) of 288 nm and a molar absorptivity (ε) of 12.0 L mmol^-1 cm^-1 (Tris-HCl pH 7.5) .科学的研究の応用

Incorporation into RNA by T7 RNA Polymerase-Mediated In Vitro Transcription

5-Ethynyl-UTP can be incorporated into RNA by T7 RNA polymerase-mediated in vitro transcription . The resulting alkyne-functionalized RNA can subsequently be processed via Cu (I)-catalyzed (azide-alkyne) click chemistry .

Production of Alkyne-Functionalized RNA

5-Ethynyl-UTP is used to produce alkyne-functionalized RNA . This functionalization allows for further modifications and applications, such as the attachment of fluorophores or other functional groups.

Use in Fluorescent DNA Toolkit

The compound is used in the synthesis of a highly fluorescent DNA toolkit . Attachment of Cy3, Cy3B, and Cy5 to the 5-position of thymidine by an ethynyl linker enabled the synthesis of an oligonucleotide FRET system . The rigid linker between the dye and nucleobase minimizes dye–dye and dye–DNA interactions and reduces fluorescence quenching .

3′-End Labeling of Nucleic Acids

A polymerase ribozyme can use 5-Ethynyl-UTP to label the 3′ end of RNA or DNA molecules . This enables the detection and/or capture of selectively labeled materials .

Use in SELEX for High Binding Affinity and Nuclease Resistant Aptamers

5-Ethynyl-UTP can be used in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for the identification of high binding affinity and nuclease resistant aptamers .

5-Ethynyl-UTP allows for the introduction of a variety of functional groups, such as a fluorophore, biotin, azide, or alkyne moiety . This expands the range of potential applications in nucleic acid research.

作用機序

Target of Action

5-Ethynyl-UTP, also known as 5-Ethynyl-dUTP, is a nucleotide analog . Its primary target is the RNA polymerase , specifically the T7 RNA polymerase . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .

Mode of Action

5-Ethynyl-UTP interacts with its target by getting incorporated into RNA during the transcription process . This incorporation is mediated by T7 RNA polymerase . As a result, it produces alkyne-functionalized RNA .

Biochemical Pathways

The primary biochemical pathway affected by 5-Ethynyl-UTP is the transcription process . By incorporating into the newly synthesized RNA, it alters the RNA structure, resulting in the formation of alkyne-functionalized RNA . This modification can subsequently be processed via Cu(I)-catalyzed (azide-alkyne) click chemistry .

Pharmacokinetics

It’s known that the compound is supplied in water at a concentration of 100 mm - 110 mm , suggesting it is water-soluble and could potentially be distributed throughout the body via the circulatory system.

Result of Action

The primary molecular effect of 5-Ethynyl-UTP’s action is the production of alkyne-functionalized RNA . This modified RNA can be further processed to introduce a biotin group for purification tasks, a fluorescent group for microscopic imaging, or to crosslink the RNA to azide-functionalized biomolecules like proteins .

Action Environment

The action of 5-Ethynyl-UTP can be influenced by various environmental factors. For instance, the compound is stored at -20°C and can tolerate short-term exposure (up to 1 week cumulative) to ambient temperature . Additionally, the pH of the solution it’s supplied in is 7.5 ±0.5 , suggesting that changes in pH could potentially affect its stability or efficacy.

特性

IUPAC Name |

[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N2O14P3/c1-2-6-4-13(11(16)12-10(6)15)9-3-7(14)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4,7-9,14H,3,5H2,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMHUFFLTBRLKE-DJLDLDEBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O14P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-UTP | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester](/img/structure/B6297463.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)

![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)

![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)

![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)